3-fluoro-N-phenylbenzamide
Overview
Description
3-fluoro-N-phenylbenzamide is a chemical compound with the linear formula C13H10FNO . It has a molecular weight of 215.229 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 3-fluoro-N-phenylbenzamide can be achieved from carbon monoxide and 1-Fluoro-3-iodobenzene and Aniline .Molecular Structure Analysis
The molecular structure of 3-fluoro-N-phenylbenzamide consists of 13 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The InChI representation of the molecule isInChI=1S/C13H10FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16)
. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-fluoro-N-phenylbenzamide include a molecular weight of 215.22 g/mol . It has a computed XLogP3 value of 2.7, indicating its lipophilicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . The exact mass and monoisotopic mass of the compound are 215.074642105 g/mol .Scientific Research Applications
Crystal Structure Analysis
3-Fluoro-N-phenylbenzamide has been studied for its crystal structures. Suchetan et al. (2016) reported the crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, highlighting dihedral angles between benzene rings, which is significant in understanding molecular interactions and stability (Suchetan et al., 2016).
Chemical Synthesis and Characterization
Groendyke et al. (2016) described a method for amide-directed fluorination of C-H bonds mediated by iron, using N-fluoro-2-methylbenzamides. This research contributes to the development of new methods for chemical synthesis involving fluorinated compounds, including 3-fluoro-N-phenylbenzamide (Groendyke, AbuSalim, & Cook, 2016).
Antiviral Activity Studies
Ji et al. (2013) synthesized and tested a series of N-phenylbenzamide derivatives, including compounds related to 3-fluoro-N-phenylbenzamide, for their anti-EV 71 activities. They found some of these compounds effective against the EV 71 strains at low micromolar concentrations (Ji et al., 2013).
Quantum Chemical Studies
Bourass et al. (2016) conducted a study on the structure-activity relationship of N-phenylbenzamide and N-phenylacetophenone, using quantum chemical calculations. This research provides insights into the electronic and energy properties of molecules including 3-fluoro-N-phenylbenzamide (Bourass, El Ghalia, Ouammou, & Bouachrine, 2016).
Catalysis and Organic Reactions
Research by Koike and Akita (2016) discusses the use of fluoromethylating reagents, including 3-fluoro-N-phenylbenzamide, in photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds. This work contributes to the field of synthetic organic chemistry, particularly in the synthesis of organofluorine compounds (Koike & Akita, 2016).
Safety And Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
3-fluoro-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGITJSNRGHAQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287641 | |
Record name | 3-fluoro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-phenylbenzamide | |
CAS RN |
1629-09-0 | |
Record name | 1629-09-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-fluoro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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